molecular formula C19H25ClN4O4S B2599386 3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034331-05-8

3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2599386
CAS No.: 2034331-05-8
M. Wt: 440.94
InChI Key: CJAOFYVQPILSRJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and an isoxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the chlorophenyl group, and the attachment of the piperidinyl group. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of Piperidinyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to be efficient and sustainable for similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide: shares similarities with other compounds containing isoxazole rings, chlorophenyl groups, or piperidinyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable subject for research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4S/c1-13-17(18(22-28-13)15-6-4-5-7-16(15)20)19(25)21-12-14-8-10-24(11-9-14)29(26,27)23(2)3/h4-7,14H,8-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAOFYVQPILSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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